DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid involves several steps. One common method includes the reaction of 4-morpholinevaleric acid with benzoyl chloride in the presence of a base to form the benzamido derivative. This is followed by oxidation to introduce the delta-oxo group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the delta-oxo group to a hydroxyl group.
Substitution: The benzamido group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: . These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
6460-75-9 |
---|---|
Molekularformel |
C16H20N2O5 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
4-benzamido-5-morpholin-4-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N2O5/c19-14(20)7-6-13(16(22)18-8-10-23-11-9-18)17-15(21)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,21)(H,19,20) |
InChI-Schlüssel |
CZIUKWBNWPLOGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.